molecular formula C4H7N B13210673 Cyclobut-2-en-1-amine

Cyclobut-2-en-1-amine

Cat. No.: B13210673
M. Wt: 69.11 g/mol
InChI Key: DWFCCOZUSUFWKW-UHFFFAOYSA-N
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Description

Cyclobut-2-en-1-amine is an organic compound characterized by a four-membered cyclobutene ring with an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-amine can be synthesized through several methods. One efficient approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclobut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of cyclobut-2-en-1-one derivatives.

    Reduction: The compound can be reduced to form cyclobutylamine.

    Substitution: Substitution reactions can occur at the amine group or the cyclobutene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Cyclobut-2-en-1-one derivatives.

    Reduction: Cyclobutylamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclobut-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobut-2-en-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can participate in hydrogen bonding and nucleophilic attacks, while the cyclobutene ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties .

Comparison with Similar Compounds

    Cyclobut-2-en-1-one: Similar structure but with a ketone group instead of an amine.

    Cyclobutylamine: Similar structure but without the double bond in the ring.

    Cyclobut-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: Cyclobut-2-en-1-amine is unique due to the presence of both the cyclobutene ring and the amine group.

Biological Activity

Cyclobut-2-en-1-amine is a cyclic amine compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amine group attached to a double bond. This structure provides a degree of rigidity and conformational stability, which can influence its biological interactions. The compound is classified as a cyclic amine, which often exhibits distinct pharmacological properties compared to linear amines.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : Recent studies have demonstrated that cyclobutane-bearing peptides, which include derivatives of this compound, exhibit significant antiviral properties against SARS-CoV-2. These peptides were shown to inhibit viral replication in a dose-dependent manner, highlighting the potential of cyclobutane derivatives in antiviral drug development .
  • Cytotoxicity and Cellular Uptake : In vitro studies have assessed the cytotoxic effects of cyclobutane-containing compounds on various cell lines, including HeLa cells. The results indicated that even at high concentrations, these compounds maintained cellular viability above 90%, suggesting low toxicity and favorable cellular uptake characteristics .
  • Peptide Stapling : Cyclobutane derivatives have been utilized in the development of stapled peptides, which enhance the stability and bioactivity of therapeutic peptides. The incorporation of cyclobutane structures into peptide sequences has been shown to improve helical content and proteolytic stability, leading to increased biological efficacy .

Case Studies

Study 1: Antiviral Peptide Development
A series of cyclobutane-bearing stapled peptides were synthesized targeting the spike protein of SARS-CoV-2. Among these, specific geometrical configurations (E7-E7) exhibited superior α-helicity and biological activity compared to traditional hydrocarbon-stapled peptides. These peptides demonstrated enhanced proteolytic stability and effective inhibition of viral replication in laboratory settings .

Study 2: Cytotoxicity Assessment
An investigation into the cytotoxicity of hybrid γ,γ-peptides containing cyclobutane units revealed that these compounds did not adversely affect cell viability even at concentrations up to 50 µM. This study utilized the MTT assay to quantify cellular viability, confirming the potential safety profile for further therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntiviralInhibition of SARS-CoV-2 replication; dose-dependent effects observed
CytotoxicityCell viability >90% at 50 µM concentration
Peptide StabilityEnhanced proteolytic stability in stapled peptides

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding Affinity : The unique conformational properties imparted by the cyclobutane ring may enhance binding affinity to biological targets, such as viral proteins or cellular receptors.
  • Stabilization of Secondary Structures : The incorporation of cyclobutane units into peptide sequences can stabilize helical conformations, which is critical for maintaining biological function in therapeutic applications .

Properties

IUPAC Name

cyclobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N/c5-4-2-1-3-4/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFCCOZUSUFWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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